3-Bromo-6-(bromomethyl)-1H-indole
Description
3-Bromo-6-(bromomethyl)-1H-indole (CAS: 1245644-87-4) is a brominated indole derivative with the molecular formula C₉H₇Br₂N and a molecular weight of 297.97 g/mol. Its structure features a bromine atom at the 3-position and a bromomethyl (-CH₂Br) group at the 6-position of the indole ring (Figure 1). The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive bromine substituents, which enable further functionalization via cross-coupling or nucleophilic substitution reactions .
The indole core is a privileged scaffold in medicinal chemistry, and bromination at specific positions modulates electronic properties and bioactivity. The bromomethyl group at position 6 enhances its utility in alkylation or click chemistry applications .
Properties
CAS No. |
1245644-87-4 |
|---|---|
Molecular Formula |
C9H7Br2N |
Molecular Weight |
288.97 |
IUPAC Name |
3-bromo-6-(bromomethyl)-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,5,12H,4H2 |
InChI Key |
HDVPIPLRWNKESI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CBr)NC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The bromomethyl group in this compound distinguishes it from analogs with simple bromine or methyl substituents, offering unique reactivity for synthetic modifications .
- Compounds like 6-Bromo-3-methyl-1H-indole (CAS: 1219741-50-0) prioritize lipophilicity, while methoxy-substituted derivatives (e.g., 6-Bromo-4-methoxy-1H-indole) enhance solubility .
This compound
However, analogous brominated indoles are typically synthesized via:
Electrophilic bromination of indole precursors.
Mannich reactions or alkylation to introduce substituents like bromomethyl groups .
This compound
- Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling conjugation to biomolecules or polymers. The 3-bromine atom facilitates Suzuki-Miyaura cross-coupling for aryl functionalization .
- Applications: Potential use in drug discovery (e.g., kinase inhibitors) and materials science (e.g., conductive polymers) .
Comparative Reactivity
- 6-Bromo-3-methyl-1H-indole : The methyl group is inert under most conditions, limiting further modification. Primarily used as a building block in agrochemicals .
- 5-Bromo-3-(imidazolyl)-1H-indole : The imidazole moiety enables metal coordination, making it relevant in catalysis or metallodrug design .
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